4-(2-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrano ring fused to a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thieno[2,3-d]pyrimidine core . The reaction conditions typically include heating in formic acid or using other cyclization agents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an antitubercular agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as PARP-1, which is involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent. The molecular pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidines and pyrano[2,3-d]pyrimidines. For example, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is another compound with a similar core structure but different substituents . The uniqueness of 3-(2-methoxyphenyl)-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H18N2O3S2 |
---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H18N2O3S2/c1-18(2)8-10-13(9-23-18)25-15-14(10)16(21)20(17(24)19-15)11-6-4-5-7-12(11)22-3/h4-7H,8-9H2,1-3H3,(H,19,24) |
InChI Key |
FOQPQMMIWXGMGM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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